(7E)-9-Methyl-N-phenylpentadec-9-en-7-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7E)-9-Methyl-N-phenylpentadec-9-en-7-imine is an organic compound characterized by a long carbon chain with a double bond and an imine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-9-Methyl-N-phenylpentadec-9-en-7-imine typically involves the reaction of a suitable aldehyde with an amine under specific conditions. One common method is the condensation reaction between 9-methylpentadec-9-enal and aniline. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and under reflux conditions to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(7E)-9-Methyl-N-phenylpentadec-9-en-7-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products
Oxidation: Formation of 9-methyl-N-phenylpentadec-9-en-7-nitrile.
Reduction: Formation of 9-methyl-N-phenylpentadec-9-en-7-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(7E)-9-Methyl-N-phenylpentadec-9-en-7-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7E)-9-Methyl-N-phenylpentadec-9-en-7-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The double bond in the carbon chain may also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(5Z,7E)-5,7-Dodecadien-1-yl acetate: A compound with a similar double bond configuration but different functional groups.
(5Z,7E)-5,7-Dodecadien-1-yl propionate: Another compound with a similar structure but different ester groups.
(5Z,7E)-5,7-Dodecadien-1-ol: A compound with a similar double bond configuration but an alcohol group.
Uniqueness
(7E)-9-Methyl-N-phenylpentadec-9-en-7-imine is unique due to its specific combination of a long carbon chain, a double bond, and an imine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61285-65-2 |
---|---|
Molecular Formula |
C22H35N |
Molecular Weight |
313.5 g/mol |
IUPAC Name |
9-methyl-N-phenylpentadec-9-en-7-imine |
InChI |
InChI=1S/C22H35N/c1-4-6-8-11-15-20(3)19-22(18-12-9-7-5-2)23-21-16-13-10-14-17-21/h10,13-17H,4-9,11-12,18-19H2,1-3H3 |
InChI Key |
LHTRDQAPUZLMCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=NC1=CC=CC=C1)CC(=CCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.